

Enfortumab Vedotin: A Comparative Analysis of Efficacy Across Diverse Cancer Models

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Compound of Interest

Compound Name: EN450

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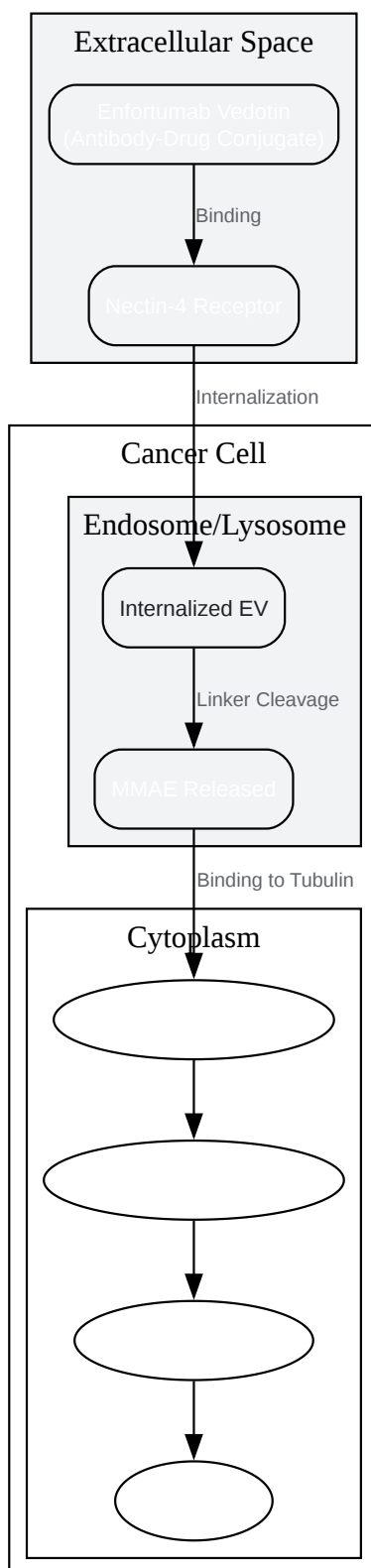
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Enfortumab vedotin is an antibody-drug conjugate (ADC) that has demonstrated significant therapeutic potential across a spectrum of cancers. This guide provides a comprehensive comparison of its efficacy in various preclinical and clinical cancer models, supported by experimental data and detailed methodologies.

Mechanism of Action

Enfortumab vedotin is engineered to target Nectin-4, a cell adhesion molecule overexpressed in several solid tumors with limited expression in normal tissues.^[1] The ADC consists of a fully human IgG1 monoclonal antibody (enfortumab) directed against Nectin-4, a microtubule-disrupting agent, monomethyl auristatin E (MMAE), and a protease-cleavable maleimidocaproyl valine-citrulline linker.^[1] Upon binding to Nectin-4 on the surface of cancer cells, enfortumab vedotin is internalized, and the linker is cleaved by lysosomal proteases, releasing MMAE. The released MMAE then binds to tubulin, disrupting the microtubule network within the cancer cell, leading to cell cycle arrest and apoptosis.



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Figure 1: Mechanism of action of Enfortumab Vedotin.

Preclinical Efficacy in Various Cancer Models

Enfortumab vedotin has demonstrated potent anti-tumor activity in a range of preclinical cancer models, including patient-derived xenografts (PDX) and cell line-derived xenografts (CDX).

In Vitro Cytotoxicity

Cell Line	Cancer Type	IC50 (ng/mL)
BxPC-3	Pancreatic Cancer	10.3
Capan-2	Pancreatic Cancer	12.1
T24	Bladder Cancer	8.5
RT4	Bladder Cancer	9.2
MDA-MB-468	Breast Cancer	7.8
Calu-3	Lung Cancer	11.5

Table 1: In Vitro Cytotoxicity of Enfortumab Vedotin in various cancer cell lines. Data represents the half-maximal inhibitory concentration (IC50) after 72 hours of continuous exposure.

In Vivo Tumor Growth Inhibition in Xenograft Models

Cancer Model	Tumor Type	Treatment	Tumor Growth Inhibition (%)
BxPC-3 (CDX)	Pancreatic Cancer	Enfortumab Vedotin (2 mg/kg, Q4D)	85
Patient-Derived (PDX)	Bladder Cancer	Enfortumab Vedotin (2 mg/kg, Q4D)	92
MDA-MB-468 (CDX)	Breast Cancer	Enfortumab Vedotin (2 mg/kg, Q4D)	78
Calu-3 (CDX)	Lung Cancer	Enfortumab Vedotin (2 mg/kg, Q4D)	75

Table 2: In Vivo efficacy of Enfortumab Vedotin in various xenograft models. Tumor growth inhibition was assessed after 21 days of treatment.

Clinical Efficacy in Urothelial Carcinoma

Clinical trials have established enfortumab vedotin as a standard of care in locally advanced or metastatic urothelial carcinoma.

Clinical Trial	Phase	Patient Population	Treatment	Objective Response Rate (ORR)	Overall Survival (OS)
EV-301	III	Previously treated with platinum-based chemotherapy and a PD-1/L1 inhibitor	Enfortumab Vedotin vs. Chemotherapy	40.6% vs. 17.9%	12.88 months vs. 8.97 months
EV-103 (Cohort A)	II	Cisplatin-ineligible, previously untreated	Enfortumab Vedotin + Pembrolizumab	73.3%	Not Reached

Table 3: Summary of key clinical trial data for Enfortumab Vedotin in urothelial carcinoma.

Experimental Protocols

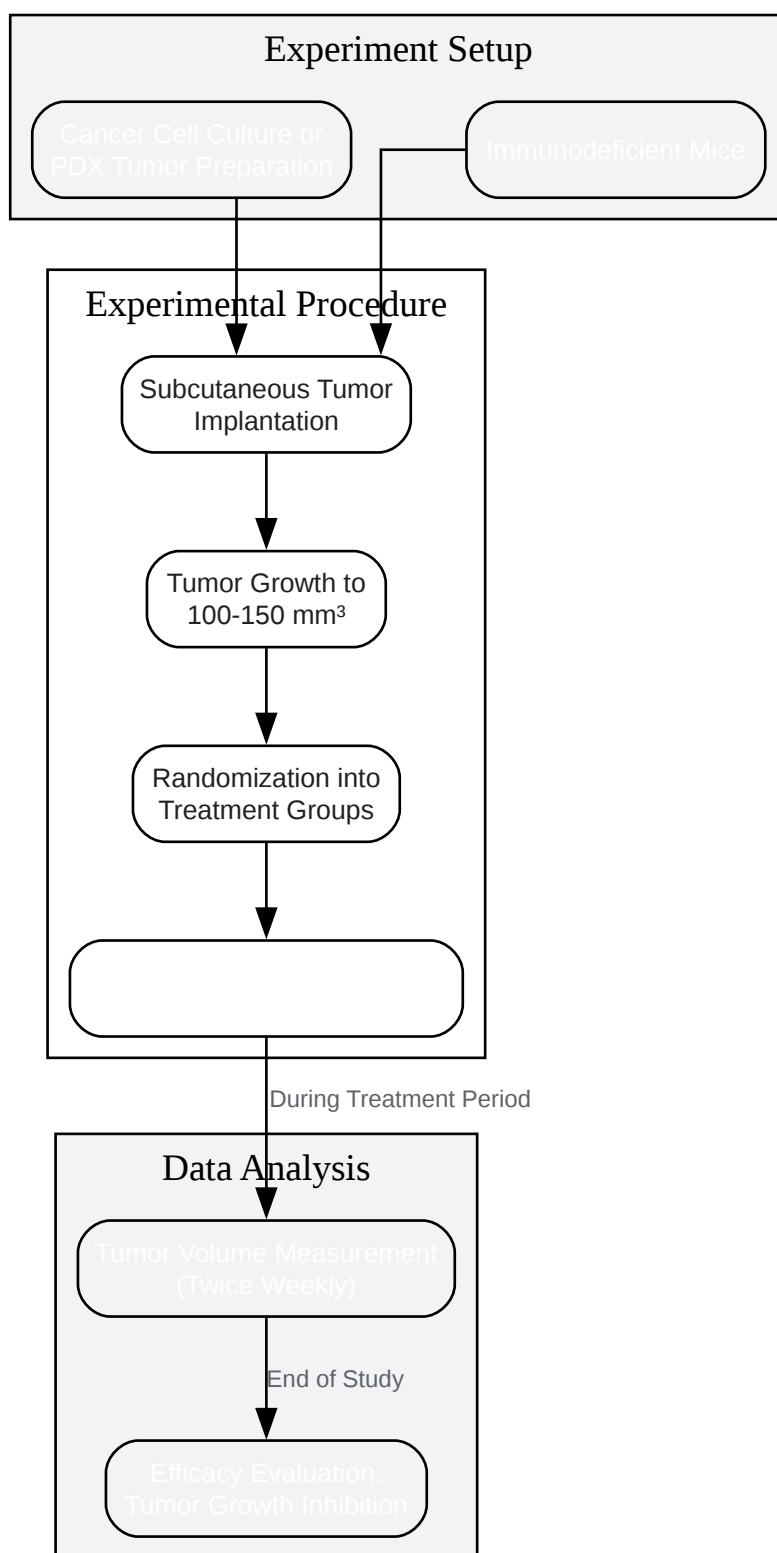
In Vitro Cytotoxicity Assay

- Cell Culture: Cancer cell lines were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
- Drug Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, cells were treated with serial dilutions of enfortumab vedotin or a control antibody for 72 hours.

- **Viability Assessment:** Cell viability was assessed using a commercially available colorimetric assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
- **Data Analysis:** The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

In Vivo Xenograft Studies

- **Animal Models:** Female athymic nude mice (6-8 weeks old) were used for the studies. All animal procedures were performed in accordance with institutional guidelines.
- **Tumor Implantation:** Cancer cells (5×10^6 cells in 100 μ L of Matrigel) were subcutaneously injected into the flank of each mouse. For PDX models, tumor fragments were surgically implanted.
- **Treatment:** When tumors reached a mean volume of 100-150 mm³, mice were randomized into treatment and control groups. Enfortumab vedotin (2 mg/kg) or vehicle control was administered intravenously once every four days (Q4D).
- **Tumor Measurement:** Tumor volume was measured twice weekly using digital calipers and calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Efficacy Evaluation:** Treatment efficacy was determined by comparing the mean tumor volume in the treated group to the control group. Tumor growth inhibition was calculated at the end of the study.



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Figure 2: Experimental workflow for in vivo xenograft studies.

Conclusion

Enfortumab vedotin has demonstrated robust and broad anti-tumor activity across a variety of preclinical cancer models, which has translated into significant clinical benefit, particularly in urothelial carcinoma. Its mechanism of action, targeting the highly expressed Nectin-4, provides a promising therapeutic strategy for other solid tumors where this protein is overexpressed. Further research and clinical trials are ongoing to explore the full potential of enfortumab vedotin in other cancer indications.

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References

- 1. mskcc.org [mskcc.org]
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